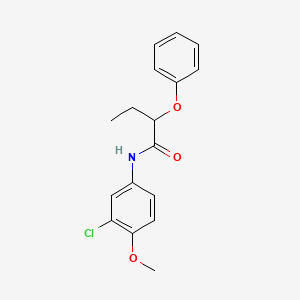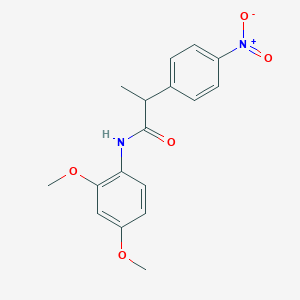![molecular formula C18H23NO7 B4076318 Methyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate;oxalic acid](/img/structure/B4076318.png)
Methyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate;oxalic acid
Overview
Description
Methyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate; oxalic acid is a complex organic compound that combines an ester and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate typically involves a multi-step process:
Formation of the Amino Ether Intermediate: The initial step involves the reaction of 4-hydroxybenzoic acid with 2-chloroethylamine to form 4-(2-aminoethoxy)benzoic acid.
Allylation: The amino group is then allylated using prop-2-enyl bromide in the presence of a base such as potassium carbonate to yield 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoic acid.
Esterification: The final step involves esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate.
Oxalic Acid Addition: The compound is then reacted with oxalic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, forming epoxides or hydroxylated derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate; oxalic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Materials Science: Utilized in the creation of novel materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The ester and amino groups can participate in various biochemical pathways, influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[2-(dimethylamino)ethoxy]benzoate: Similar structure but with dimethylamino group instead of bis(prop-2-enyl)amino.
Ethyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate; oxalic acid is unique due to the presence of both an ester and an oxalic acid moiety, which can impart distinct chemical and physical properties. The bis(prop-2-enyl)amino group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.C2H2O4/c1-4-10-17(11-5-2)12-13-20-15-8-6-14(7-9-15)16(18)19-3;3-1(4)2(5)6/h4-9H,1-2,10-13H2,3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAXWAFEZZAWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-nitrophenyl)propan-1-one](/img/structure/B4076238.png)
![2-[2-(2-phenoxyethoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4076242.png)

![N-[3-(anilinosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4076271.png)
![1-[3-(4-Bromo-2-methylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4076275.png)

![Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane](/img/structure/B4076301.png)


![1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid](/img/structure/B4076317.png)
![2-methyl-7-{[(4-methyl-2-pyridinyl)amino][4-(methylthio)phenyl]methyl}-8-quinolinol](/img/structure/B4076322.png)

![2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol](/img/structure/B4076335.png)
![N-(2-hydroxy-2-phenylethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B4076340.png)
